Selenocystamine dihydrochloride

概述

描述

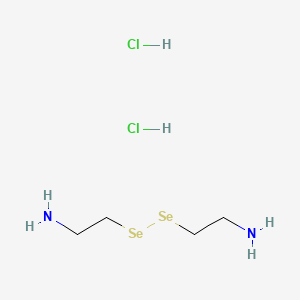

Selenocystamine dihydrochloride is an organic selenium compound and a derivative of selenocysteine. It is known for its biological activity and is used in various scientific research applications. The compound has a molecular formula of C4H14Cl2N2Se2 and a molecular weight of 318.99 g/mol . It appears as a yellow to orange powder and is soluble in water .

作用机制

Target of Action

Selenocystamine dihydrochloride is a derivative of selenocysteine . Selenocysteine is a naturally occurring amino acid found in both eukaryotic and prokaryotic organisms . It is found in tRNAs and in the catalytic site of some enzymes . The genes for glutathione peroxidase and formate dehydrogenase contain the TGA codon, which codes for this amino acid .

Mode of Action

It is known that it can act as a substitute for selenocysteine in the body . It is also used in the treatment of selenocysteine deficiency cases .

Biochemical Pathways

This compound is involved in the selenoamino acid metabolism pathway . This pathway is crucial for the synthesis of selenoproteins, which play a vital role in antioxidant defense, redox homeostasis, and other cellular functions .

Pharmacokinetics

It is known that the bioavailability of selenocysteine can be decreased when combined with certain substances .

Result of Action

It is known that it can act as a substitute for selenocysteine in the body , which plays a crucial role in various biological functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be hygroscopic , meaning it can absorb moisture from the environment, which could potentially affect its stability and efficacy. Therefore, it should be stored in a sealed container, away from moisture .

生化分析

Biochemical Properties

Selenocystamine dihydrochloride plays a significant role in biochemical reactions, primarily due to its redox-active selenium atoms. It has been shown to interact with various enzymes and proteins, including RNA-dependent RNA polymerase associated with influenza A and B viruses . Additionally, this compound can affect the activity of protein phosphatase 2A (PP2A) in vitro . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in cellular redox regulation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of selenoproteins, which are essential for maintaining cellular redox balance . The compound’s impact on cell signaling pathways, such as the NF-κB pathway, highlights its potential in regulating inflammatory responses and oxidative stress . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors involved in antioxidant defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through redox interactions with biomolecules. The compound can undergo reversible oxidation and reduction, forming diselenides and selenols . These redox reactions are critical for its role in enzyme inhibition and activation. For instance, this compound can inhibit RNA-dependent RNA polymerase by interfering with its redox state . Additionally, the compound’s ability to modulate the redox state of selenoproteins further underscores its importance in cellular redox regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is hygroscopic and should be stored in a dry, dark place to maintain its stability . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in modulating redox-sensitive pathways . Its degradation products and their potential impact on cellular processes should be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antioxidant defense mechanisms by upregulating selenoprotein activity . At high doses, this compound can induce oxidative stress and toxicity, leading to adverse effects such as gastrointestinal distress and central nervous system disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to selenium metabolism. It can be metabolized to selenocysteine, which is incorporated into selenoproteins . These selenoproteins play a crucial role in antioxidant defense and redox signaling. The compound’s metabolism also involves interactions with enzymes such as glutathione peroxidase and thioredoxin reductase, which are essential for maintaining cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water facilitates its uptake and distribution in biological systems . Additionally, this compound can interact with specific transporters that facilitate its movement across cellular membranes . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its redox-regulating effects . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

准备方法

Selenocystamine dihydrochloride can be synthesized through the reaction of selenocystamine with hydrochloric acid. The preparation involves the following steps:

Synthesis of Selenocystamine: Selenocystamine is prepared by reacting selenocysteine with an excess of formaldehyde under alkaline conditions.

Formation of this compound: The selenocystamine is then reacted with hydrochloric acid to form this compound.

Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.

化学反应分析

Selenocystamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diselenides.

Reduction: It can be reduced back to selenocysteamine under appropriate conditions.

Substitution: It can participate in substitution reactions where the selenium atoms are replaced by other atoms or groups.

Common reagents used in these reactions include dithiothreitol (DTT) for reduction and various oxidizing agents for oxidation . The major products formed from these reactions are typically diselenides and selenides .

科学研究应用

Selenocystamine dihydrochloride has several scientific research applications:

相似化合物的比较

Selenocystamine dihydrochloride is unique due to its selenium content and redox properties. Similar compounds include:

Selenocystine: The oxidized form of selenocysteine.

Seleno-L-methionine: Another selenium-containing amino acid used in various biological processes.

Dimethyl diselenide: A selenium compound with similar redox properties.

These compounds share some similarities in their redox behavior but differ in their specific applications and biological roles.

生物活性

Selenocystamine dihydrochloride, a selenium-containing compound, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₄H₁₄Cl₂N₂Se₂

- Molecular Weight : 318.99 g/mol

- CAS Number : 3542-13-0

- Physical State : Yellow to orange powder, soluble in water .

This compound acts as a source of selenium, which is essential for various biological processes. Selenium is known to influence antioxidant defense mechanisms and may play a role in reducing oxidative stress through the following pathways:

- Catalytic Activity : It has been shown to catalyze the decomposition of S-nitrosothiols in the presence of thiols, leading to the release of nitric oxide (NO), which has implications in cell signaling and vascular function .

- PP2A Activation : Research indicates that this compound can activate protein phosphatase 2A (PP2A), which is involved in regulating various cellular processes including cell growth and apoptosis .

Antioxidant Properties

Selenium compounds are recognized for their antioxidant properties. This compound enhances the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides .

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cells. For instance, it has been shown to enhance the cytolytic activity of immune cells against tumor cells when conjugated with antibodies . This suggests potential applications in targeted cancer therapies.

Case Studies

- S-nitrosothiol Decomposition :

- Cancer Therapy Applications :

- PP2A Activation in Neurodegenerative Models :

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-(2-aminoethyldiselanyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2Se2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACKHEAUUXZNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Se][Se]CCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3542-13-0 | |

| Record name | 2-(2-aminoethyldiselanyl)ethanamine;dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Selenocystamine dihydrochloride's primary mechanism of action involves its interaction with thiol groups (-SH) present in various biological systems. For instance, it inhibits the particle-associated RNA-dependent RNA polymerase activity of influenza A and B viruses. [] This inhibition is attributed to selenocystamine's interaction with the enzyme's thiol groups, which are crucial for its activity. This interaction ultimately disrupts viral replication. Additionally, research indicates that this compound can be used as a cross-linker in the synthesis of redox-responsive nanoparticles. [] Upon exposure to specific stimuli like Reactive Oxygen Species (ROS), the diselenide bond within selenocystamine can be cleaved, leading to the disassembly of these nanoparticles and controlled release of encapsulated drugs.

A: this compound exhibits compatibility with various materials, making it suitable for diverse applications. For example, it has been successfully incorporated into nanoparticles composed of oxidized dextran and vancomycin. [] These nanoparticles are designed for targeted antibiotic delivery to macrophages infected with bacteria. The stability of this compound within these nanoparticles allows for controlled drug release in response to the specific intracellular environment of infected macrophages, showcasing its potential for targeted drug delivery.

A: this compound's redox-responsive properties make it attractive for targeted drug delivery applications. [, ] When incorporated into nanogels as a diselenide cross-linker, it allows for the controlled disassembly and drug release upon exposure to near-infrared (NIR) light. [] This light-triggered degradation enables on-demand drug release, potentially improving treatment efficacy and minimizing off-target effects. Additionally, this compound has been used in nanoparticles designed to target bacteria-infected macrophages. [] These nanoparticles utilize the specific microenvironment of infected cells, characterized by elevated ROS and glutathione levels, to trigger the release of antibiotics precisely at the infection site.

A: While research primarily highlights this compound's antiviral activity, particularly against influenza viruses, further investigation is needed to determine the potential for resistance development. [] Future studies should focus on understanding whether prolonged exposure to this compound could lead to the emergence of resistant viral strains. Exploring potential cross-resistance with other antiviral agents is also crucial to assess its long-term therapeutic potential fully.

A: Electrothermal atomization atomic absorption spectrometry (ETAAS) is a sensitive technique for determining selenium content in various matrices, including this compound. [] This method involves atomizing the sample in a graphite furnace, followed by measuring the absorbance of selenium atoms at a specific wavelength. The use of chemical modifiers, such as palladium and magnesium nitrates, enhances the thermal stabilization of selenium during analysis, improving the accuracy and sensitivity of the measurement.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。